1-Chlorocyclopropane-1-sulfonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of sulfonyl chlorides, a group to which “1-Chlorocyclopropane-1-sulfonyl chloride” belongs, can be achieved through various methods. One common method is the chlorosulfonation of S-alkyl isothiourea salts, which is a safe and environmentally friendly process . Another method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst to produce sulfonyl chlorides from arenediazonium salts .
Scientific Research Applications
Cyclopropylsulfones Formation
Research by Jeffery and Stirling (1993) demonstrates that 1-arylsulfonyl-2-chloromethylprop-2-enes do not form methylenecyclopropyl sulfones as expected. Instead, an addition-cyclisation sequence occurs, leading to the formation of 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes, challenging previous assumptions about the reaction mechanism (Jeffery & Stirling, 1993).
Chlorination of Phenylsulfinylcyclopropanes
Masuda, Furukawa, and Ōae (1978) investigated the chlorination of phenylsulfinylcyclopropanes, yielding 1-chloro-1-(phenylthio)cyclopropanes. This reaction, exhibiting small kinetic isotope effects, proceeds via a Pummerer reaction-like mechanism, involving the formation of a chlorosulfonium salt intermediate (Masuda, Furukawa, & Ōae, 1978).
Novel Nanosized N-sulfonated Brönsted Acidic Catalyst
Goli-Jolodar, Shirini, and Seddighi (2016) introduced a nanosized N-sulfonated acidic catalyst for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This showcases the utility of sulfonated compounds in catalyzing multi-component condensation reactions under solvent-free conditions, offering high yields and reusability of the catalyst (Goli-Jolodar, Shirini, & Seddighi, 2016).
Nucleophilic Substitutions Catalyzed by Palladium(0)
Stolle et al. (1992) explored the nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides using palladium(0) catalysis. This research highlights the synthetic potential of cyclopropylideneethyl derivatives and the regioselective nature of these reactions, providing a method for producing optically active methylenecyclopropane derivatives (Stolle et al., 1992).
Hydrolysis and Reactions with Tertiary Amines
King, Lam, and Ferrazzi (1993) synthesized cyclopropanesulfonyl chloride and examined its unique reactions due to the three-membered ring structure. They observed typical hydrolysis mechanisms for sulfonyl chlorides and explored the reactions of cyclopropanesulfonyl chloride with tertiary amines in organic media, contributing to the understanding of the reactivity of such compounds (King, Lam, & Ferrazzi, 1993).
Safety and Hazards
The safety data sheet for “Cyclopropanesulfonyl chloride” indicates that it is dangerous, causing severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .
Future Directions
Sulfonyl chlorides, including “1-Chlorocyclopropane-1-sulfonyl chloride”, have significant potential in various fields, including pharmaceuticals, agrochemicals, materials, and food industries . Future research may focus on developing more sustainable synthesis methods and exploring new applications .
properties
IUPAC Name |
1-chlorocyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2S/c4-3(1-2-3)8(5,6)7/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDFEGZZJWANIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(S(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2137822-87-6 |
Source
|
Record name | 1-chlorocyclopropane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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